H-Orn(TFA)-OH
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Overview
Description
Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H . It’s a structural analogue of acetic acid with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms . Ornithine is a non-proteinogenic amino acid that plays a role in the urea cycle.
Synthesis Analysis
TFA is often used in the synthesis and analysis of peptides and proteins . It’s commonly used in the manufacturing process to release synthesized peptides from solid-phase resins .Molecular Structure Analysis
The molecular structure of TFA and ornithine can be analyzed using various techniques such as Fourier-transform infrared (FTIR) spectroscopy .Chemical Reactions Analysis
TFA has unique properties that make it useful in proteolytic reactions . By adding a large excess of TFA to protein hydrolysate samples, the possible protonation sites of the proteins and peptides will be saturated .Physical and Chemical Properties Analysis
TFA is a colorless liquid with a vinegar-like odor . Its physical and chemical properties can be analyzed using various techniques such as FTIR spectroscopy .Scientific Research Applications
Lignin Modification : TFA has been used in the acylation of lignin-containing materials. This process is part of creating ecologically benign methods for processing plant raw materials. Replacing TFA with H2SO4 in this process allows synthesis at lower temperatures and reduced costs (Efryushin, Kon′shin, Protopopov, & Beushev, 2015).
Environmental Impact Studies : The degradation of certain substances, such as 2,3,3,3-tetrafluoropropene, into TFA has been studied for its environmental impact, particularly in aquatic environments. This research is crucial for assessing the ecological effects of industrial chemicals (Wang et al., 2018).
Toxicity and Risk Assessment : Studies have focused on the sources, fates, toxicity, and risks of TFA and its salts, particularly in relation to substances regulated under the Montreal and Kyoto Protocols. This includes assessing potential environmental and health impacts of TFA derived from the degradation of certain hydrochlorofluorocarbons and hydrofluorocarbons (Solomon et al., 2016).
Catalysis and Chemical Reactions : TFA has been examined in various chemical reactions, such as its role in water catalysis and reactions involving thioformic acid and hydroxyl radical. These studies contribute to a deeper understanding of chemical processes and reaction efficiencies (Kaur & Vikas, 2014).
Photodissociation Studies : Research on the photodissociation of TFA, including the dynamics of OH radical formation and the identification of stable products, provides insights into atmospheric chemistry and environmental processes (Sengupta, Saha, Kumar, & Naik, 2018).
Analytical Chemistry Applications : TFA has been used in liquid chromatography mobile phases, and research has been conducted on methods to mitigate its ion signal suppression effects in mass spectrometry analysis. This is vital for improving analytical techniques in chemistry (Chan, Bolgar, Dalpathado, & Lloyd, 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-amino-5-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O3/c8-7(9,10)6(15)12-3-1-2-4(11)5(13)14/h4H,1-3,11H2,(H,12,15)(H,13,14)/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEAVYYIFAMIIT-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CNC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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